3-ホルミル-5-メチル-1H-インドール-2-カルボン酸

説明

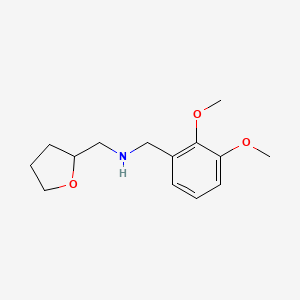

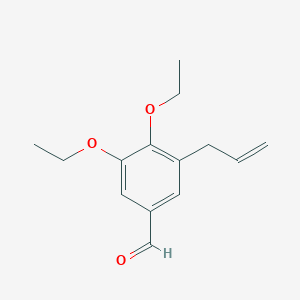

“3-Formyl-5-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “3-Formyl-5-methyl-1H-indole-2-carboxylic acid” is 1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) . This indicates the presence of an indole core, a formyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving “3-Formyl-5-methyl-1H-indole-2-carboxylic acid” are not available, indole compounds are known to undergo a variety of reactions. For instance, they can participate in electrophilic substitution reactions at the C3 position .Physical And Chemical Properties Analysis

“3-Formyl-5-methyl-1H-indole-2-carboxylic acid” is a powder at room temperature . It has a melting point of 254-255°C .科学的研究の応用

HIV-1 インテグラーゼ阻害

インドール誘導体は、HIV-1 インテグラーゼを効果的に阻害することが示されています。 インドールコアとカルボキシル基は、インテグラーゼの活性部位内のMg2+イオンをキレートすることができます。これは、ウイルス複製プロセスに不可欠です .

抗がん活性

一部のインドール誘導体は、がん細胞の治療における潜在的な用途のために合成されています。 それらは、しばしばがん細胞内の特定の経路または酵素を標的にして、増殖を阻害したり、アポトーシスを誘導したりします .

抗炎症および鎮痛特性

インドール化合物は、その抗炎症および鎮痛活性について調査されています。 それらは、炎症性経路を調節したり、痛み受容体に作用したりすることによって作用する可能性があります .

免疫調節

特定のインドール誘導体は、トリプトファンジオキシゲナーゼ阻害剤として使用され、抗がん免疫調節剤としての可能性を秘めています。 それらは、免疫系のがん細胞を認識して破壊する能力に影響を与える可能性があります .

微生物感染症の治療

インドール誘導体の抗菌および抗真菌特性は、微生物細胞プロセスを破壊することで、さまざまな微生物感染症の治療に適した候補となっています .

生物活性化合物の合成

インドールは、環状付加反応において汎用性の高いビルディングブロックとして機能し、潜在的な治療的用途を持つ天然物や生物活性化合物の合成に不可欠です .

神経保護効果

研究では、神経細胞を損傷から保護することで、神経変性疾患の治療に役立つ可能性のある神経保護効果について、インドール誘導体を調査してきました .

酵素阻害

インドールは、代謝経路や疾患メカニズムに関与するトリプトファンジオキシゲナーゼなど、さまざまな酵素の阻害剤として作用することができます .

MDPI - Indole-2-carboxylic Acid Derivatives Springer Open - Biological Potential of Indole Derivatives RSC Publishing - Indole Derivatives in Medicine Sigma-Aldrich - Indole-5-carboxylic acid Springer Link - Indole Cycloaddition Reactions

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

将来の方向性

The future directions for “3-Formyl-5-methyl-1H-indole-2-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of indole derivatives, these compounds may have potential as therapeutic agents .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability .

Result of Action

Given the broad spectrum of biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

3-Formyl-5-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-Formyl-5-methyl-1H-indole-2-carboxylic acid, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

3-Formyl-5-methyl-1H-indole-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit significant effects on cancer cells, microbes, and other disorders . The compound can modulate cell signaling pathways by interacting with specific receptors, leading to changes in gene expression and metabolic activities. These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid involves its interactions with biomolecules at the molecular level. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although some degradation may occur . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy.

Metabolic Pathways

3-Formyl-5-methyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications.

特性

IUPAC Name |

3-formyl-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVNZBKQRRYJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390179 | |

| Record name | 3-Formyl-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842971-74-8 | |

| Record name | 3-Formyl-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-5-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)